molecular formula C16H13BrFNO2 B2875871 7-bromo-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396815-65-8

7-bromo-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2875871
CAS RN: 1396815-65-8
M. Wt: 350.187
InChI Key: WKJHVLXTJANBTJ-UHFFFAOYSA-N
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Description

7-bromo-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound that belongs to the class of benzoxazepines. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Methodology Development

  • A practical synthesis method for an orally active CCR5 antagonist, which involves the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, has been developed. This method includes steps such as esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, providing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Potential CNS Agents

  • A series of compounds including 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines were synthesized and evaluated for potential neuroleptic activity. Among these compounds, those with 4-chloro or 4-fluoro substituents in the 3-phenyl group exhibited neuroleptic-like activity. Notably, compounds with 7-chloro or 7-bromo substituents showed potent anticonvulsant effects against maximal seizures induced by electroshock or pentylenetetrazole (Hino et al., 1988).

Kinase Inhibition

  • The benzoxazepine core is a significant component in several kinase inhibitors, including mTOR inhibitors. Research has reported on the process development for a scalable synthesis of 7-bromobenzoxazepine and related compounds, which involves multiple chemically rich fragments. This research highlights the importance of the benzoxazepine core in the development of potential therapeutic agents (Naganathan et al., 2015).

properties

IUPAC Name

7-bromo-4-(3-fluoro-2-methylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c1-10-13(18)3-2-4-14(10)19-8-11-7-12(17)5-6-15(11)21-9-16(19)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJHVLXTJANBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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